trans-4-[({2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid
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Overview
Description
trans-4-[({2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid: is a complex organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a trans-4-[(2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)methyl] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-[({2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the chromen-5-yl derivative: This involves the reaction of 4-butyl-7-methyl-2H-chromen-2-one with appropriate reagents to introduce the 2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy] group.
Coupling with cyclohexanecarboxylic acid: The chromen-5-yl derivative is then coupled with trans-4-[(aminomethyl)cyclohexanecarboxylic acid] under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
trans-4-[({2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
trans-4-[({2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of trans-4-[({2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
trans-4-[({2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid: can be compared with other similar compounds, such as:
4-butyl-7-methyl-2H-chromen-2-one: A simpler chromen derivative with similar structural features.
trans-4-[(aminomethyl)cyclohexanecarboxylic acid]: A cyclohexane derivative with similar functional groups.
The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H33NO6 |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
4-[[2-(4-butyl-7-methyl-2-oxochromen-5-yl)oxypropanoylamino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C25H33NO6/c1-4-5-6-19-13-22(27)32-21-12-15(2)11-20(23(19)21)31-16(3)24(28)26-14-17-7-9-18(10-8-17)25(29)30/h11-13,16-18H,4-10,14H2,1-3H3,(H,26,28)(H,29,30) |
InChI Key |
GTDLOAQTYBOVIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)NCC3CCC(CC3)C(=O)O |
Origin of Product |
United States |
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